2-((6-Methylpyridin-2-yl)thio)acetic acid
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Overview
Description
2-((6-Methylpyridin-2-yl)thio)acetic acid is an organic compound with the molecular formula C8H9NO2S. This compound features a pyridine ring substituted with a methyl group at the 6-position and a thioacetic acid moiety at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methylpyridin-2-yl)thio)acetic acid typically involves the acylation of thiols. One common method is the reaction of 6-methyl-2-pyridinethiol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of a thioester intermediate, which is subsequently hydrolyzed to yield the desired thioacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-((6-Methylpyridin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thio group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
2-((6-Methylpyridin-2-yl)thio)acetic acid has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic compounds.
Biological Studies: The compound’s derivatives have been studied for their biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-((6-Methylpyridin-2-yl)thio)acetic acid and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives may inhibit enzymes or modulate receptor activity, leading to their observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)acetic acid: Lacks the thio group, which may affect its reactivity and biological activity.
6-Methylpyridine-2-thiol: Lacks the acetic acid moiety, which influences its solubility and chemical properties.
Uniqueness
2-((6-Methylpyridin-2-yl)thio)acetic acid is unique due to the presence of both the thio and acetic acid functional groups. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C8H9NO2S/c1-6-3-2-4-7(9-6)12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |
InChI Key |
UTJCFVQOBMXMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)SCC(=O)O |
Origin of Product |
United States |
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